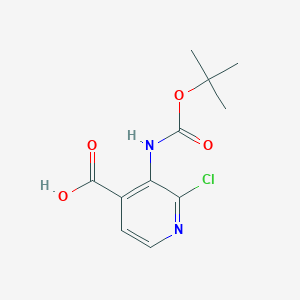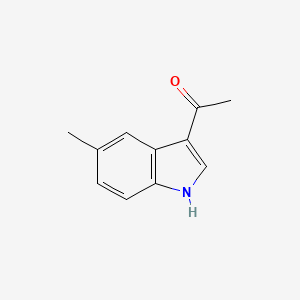
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide
概要
説明
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a thiophene ring substituted with a bromine atom and a carboxamide group, which is further linked to a methylpyridine moiety. The unique structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.
作用機序
Target of Action
It’s known that this compound is synthesized via suzuki–miyaura cross-coupling , a widely-used transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound might interact with various biological targets depending on the specific functional groups attached to it.
Mode of Action
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of this compound, involves the formation of new carbon-carbon bonds . This could imply that the compound might interact with its biological targets by forming covalent bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Compounds synthesized via suzuki–miyaura cross-coupling have been used in a wide range of applications, suggesting that they might affect various biochemical pathways .
Result of Action
The compound’s synthesis involves the formation of new carbon-carbon bonds , which could lead to changes in the structure and function of its biological targets.
Action Environment
The stability of organoboron reagents used in suzuki–miyaura cross-coupling, a key step in the synthesis of this compound, can be influenced by factors such as air and moisture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling 5-bromothiophene-2-carboxylic acid with 3-methyl-4-pyridinylboronic acid in the presence of a palladium catalyst, such as palladium tetrakis(triphenylphosphine), and a base like potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the pyridine ring.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dioxane are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, sulfoxides, sulfones, and more complex heterocyclic compounds.
科学的研究の応用
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against extended-spectrum β-lactamase producing Escherichia coli.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various biological targets, aiding in the design of new therapeutic agents.
類似化合物との比較
Similar Compounds
- 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(3-methylphenyl)thiophene-2-carboxamide
Uniqueness
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which influences its electronic properties and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for drug discovery and development.
特性
IUPAC Name |
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-6-13-5-4-8(7)14-11(15)9-2-3-10(12)16-9/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFHMNGPDWUDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
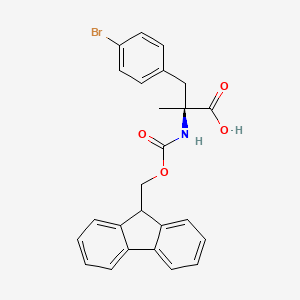
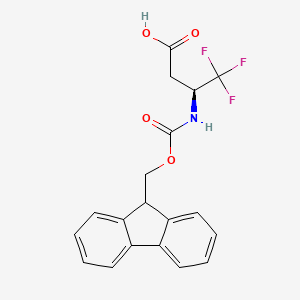
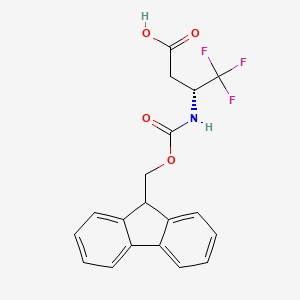


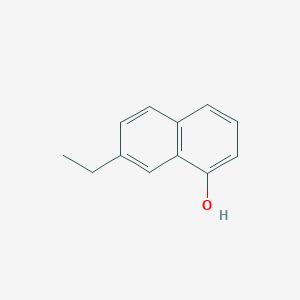
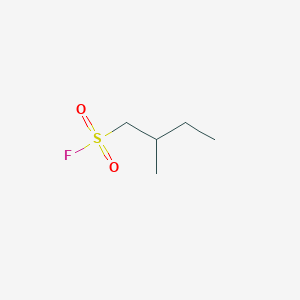
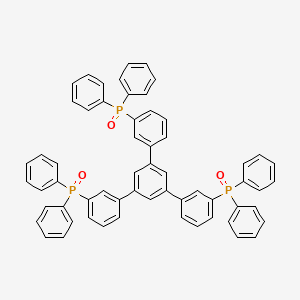
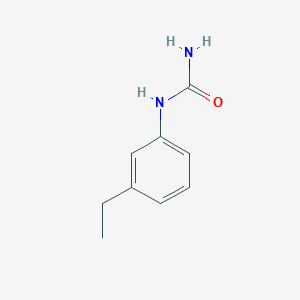
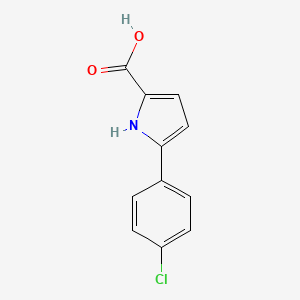
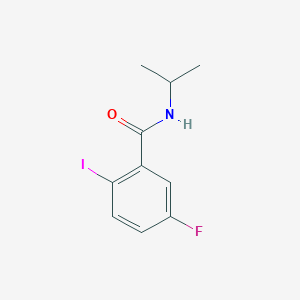
![[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B3097489.png)
